6-Phenyl-2-[4-(6-phenylbenzothiazol-2-yl)butyl]benzothiazole
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Overview
Description
6-Phenyl-2-[4-(6-phenylbenzothiazol-2-yl)butyl]benzothiazole is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[4-(6-phenylbenzothiazol-2-yl)butyl]benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often involve the use of solvents like ethanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques are used to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-[4-(6-phenylbenzothiazol-2-yl)butyl]benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-Phenyl-2-[4-(6-phenylbenzothiazol-2-yl)butyl]benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-[4-(6-phenylbenzothiazol-2-yl)butyl]benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in drug development .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Known for its antimicrobial properties.
6-Phenylbenzothiazole: Used in the synthesis of fluorescent dyes.
2-(4-Aminophenyl)benzothiazole: Investigated for its potential in Alzheimer’s disease imaging.
Uniqueness
6-Phenyl-2-[4-(6-phenylbenzothiazol-2-yl)butyl]benzothiazole stands out due to its unique structural features, which confer enhanced stability and reactivity. Its extended conjugated system allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C30H24N2S2 |
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Molecular Weight |
476.7 g/mol |
IUPAC Name |
6-phenyl-2-[4-(6-phenyl-1,3-benzothiazol-2-yl)butyl]-1,3-benzothiazole |
InChI |
InChI=1S/C30H24N2S2/c1-3-9-21(10-4-1)23-15-17-25-27(19-23)33-29(31-25)13-7-8-14-30-32-26-18-16-24(20-28(26)34-30)22-11-5-2-6-12-22/h1-6,9-12,15-20H,7-8,13-14H2 |
InChI Key |
VWOOBKQIOXZCAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(S3)CCCCC4=NC5=C(S4)C=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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